3-Hydroxyphenyl 3,4-dimethoxybenzoate
Description
3-Hydroxyphenyl 3,4-dimethoxybenzoate is an ester derivative of 3,4-dimethoxybenzoic acid, characterized by a central benzene ring substituted with two methoxy groups at positions 3 and 4 and a hydroxyphenyl ester moiety. This compound has garnered interest in pharmacological and synthetic chemistry due to its structural features, which influence reactivity, metabolic pathways, and biological activity .
Properties
Molecular Formula |
C15H14O5 |
|---|---|
Molecular Weight |
274.27 g/mol |
IUPAC Name |
(3-hydroxyphenyl) 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C15H14O5/c1-18-13-7-6-10(8-14(13)19-2)15(17)20-12-5-3-4-11(16)9-12/h3-9,16H,1-2H3 |
InChI Key |
QWJAAVYDMMNSHL-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=CC=CC(=C2)O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=CC=CC(=C2)O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound’s properties are highly dependent on the substituents’ positions and electronic nature. Key comparisons include:
Reactivity and Metabolic Pathways
- O-Demethylation in Metabolism :
Microbial metabolism of 3,4-dimethoxybenzoate by Sporomusa ovata involves sequential demethylation to vanillate (4-hydroxy-3-methoxybenzoate) and protocatechuate (3,4-dihydroxybenzoate). The reaction requires DL-tetrahydrofolate as a methyl acceptor, with a Km of 450 µM for 3,4-dimethoxybenzoate . - Synthetic Reactivity: In Claisen condensation, ethyl 3,4-dimethoxybenzoate reacts with chroman derivatives to form pyranoflavones. The electron-donating methoxy groups enhance electrophilic substitution rates compared to unsubstituted benzoates .
Enzyme Inhibition
- Cholinesterase Inhibition :
The 3,4-dimethoxybenzoate derivative exhibits higher acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition (IC50 ~10–50 µM) than its 4-nitrobenzoate counterpart. Molecular docking suggests methoxy groups form hydrogen bonds with catalytic residues . - Anti-Tumor Activity :
Erlotinib derivatives synthesized from ethyl 3,4-dimethoxybenzoate show potent inhibition of lung cancer cell line A549, comparable to erlotinib itself. The methoxy groups likely improve binding affinity to kinase targets .
Ion Channel Modulation
Veratridine, a 3,4-dimethoxybenzoate-containing alkaloid, modulates voltage-gated Na+ channels by increasing persistent channel opening. The dimethoxy groups are essential for this activity .
Physical and Spectroscopic Properties
| Property | This compound | Vanillate | Protocatechuate |
|---|---|---|---|
| UV-Vis Absorption | λmax ~280 nm (aromatic) | λmax ~260 nm | λmax ~270 nm |
| IR Stretching (C=O) | ~1700 cm<sup>-1</sup> | ~1680 cm<sup>-1</sup> | ~1650 cm<sup>-1</sup> |
| Solubility in Water | Low (hydrophobic methoxy) | Moderate | High (polar hydroxyl) |
Data derived from UV-Vis, IR, and NMR analyses .
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